![molecular formula C18H18N2O B12899810 9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole CAS No. 89905-55-5](/img/structure/B12899810.png)
9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is a compound that features a carbazole moiety linked to a dihydrooxazole ring via a propyl chain. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with a suitable propylating agent, followed by cyclization to form the dihydrooxazole ring. Common reagents include alkyl halides for the propylation step and various catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Alcohol derivatives of the dihydrooxazole ring.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with optoelectronic properties.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar carbazole functionality used in memory devices.
Carbazole-3,6-dione: An oxidized derivative of carbazole with distinct chemical properties.
Uniqueness
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is unique due to its combination of carbazole and dihydrooxazole moieties, providing a balance of electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring both stability and functionality .
Propriétés
Numéro CAS |
89905-55-5 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-(3-carbazol-9-ylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H18N2O/c1-3-8-16-14(6-1)15-7-2-4-9-17(15)20(16)12-5-10-18-19-11-13-21-18/h1-4,6-9H,5,10-13H2 |
Clé InChI |
JATVKQJQPLSNGT-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
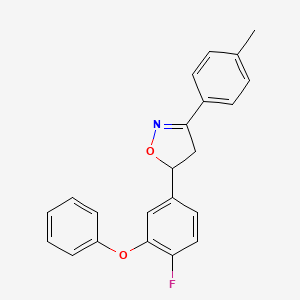
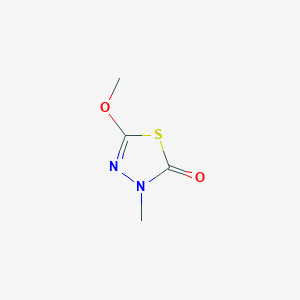
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
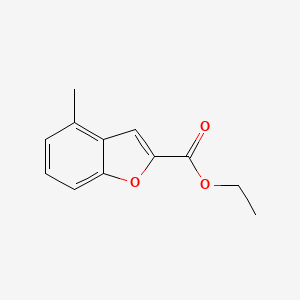
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
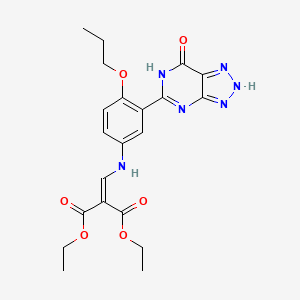
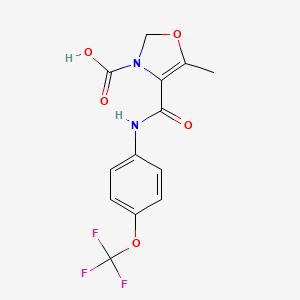
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
